6-Methyl-2-(piperazin-1-yl)-3,4-dihydropyrimidin-4-one
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Overview
Description
6-Methyl-2-(piperazin-1-yl)-3,4-dihydropyrimidin-4-one is a heterocyclic compound that contains both a pyrimidine ring and a piperazine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, including antiviral, anticancer, and antimicrobial activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-(piperazin-1-yl)-3,4-dihydropyrimidin-4-one typically involves a nucleophilic substitution reaction. One common method starts with 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one, which undergoes nucleophilic substitution with various sulfonyl chlorides . The reaction conditions often involve the use of solvents such as chloroform and bases like potassium carbonate at room temperature .
Industrial Production Methods
the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2-(piperazin-1-yl)-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:
Nucleophilic Substitution: This is the primary reaction used in its synthesis.
Oxidation and Reduction: These reactions can modify the functional groups attached to the pyrimidine or piperazine rings.
Cyclization: This reaction can form additional rings, potentially leading to more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Sulfonyl Chlorides: For nucleophilic substitution.
Thionyl Chloride: For oxidation reactions.
Cyclopentylamine: For nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sulfonyl chlorides can yield various sulfonamide derivatives .
Scientific Research Applications
6-Methyl-2-(piperazin-1-yl)-3,4-dihydropyrimidin-4-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential neuroprotective and anti-neuroinflammatory properties.
Cancer Research: It has shown antiproliferative activity against various human cancer cell lines.
Antimicrobial Research: It is evaluated for its antimicrobial activity against different pathogens.
Mechanism of Action
The mechanism of action of 6-Methyl-2-(piperazin-1-yl)-3,4-dihydropyrimidin-4-one involves several molecular targets and pathways:
Inhibition of ER Stress and Apoptosis: It reduces the expression of the endoplasmic reticulum chaperone BIP and the apoptosis marker cleaved caspase-3 in human neuronal cells.
NF-kB Inflammatory Pathway: It inhibits the NF-kB inflammatory pathway, reducing the production of nitric oxide and tumor necrosis factor-α in LPS-stimulated human microglia cells.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one: This compound is similar in structure and has shown antiproliferative activity against cancer cell lines.
6-(Methoxymethyl)-2-(1-piperazinyl)-4(1H)-pyrimidinone: Another similar compound with potential pharmacological properties.
Uniqueness
6-Methyl-2-(piperazin-1-yl)-3,4-dihydropyrimidin-4-one is unique due to its specific combination of a pyrimidine ring and a piperazine ring, which contributes to its diverse pharmacological activities. Its ability to inhibit multiple pathways, such as ER stress and NF-kB inflammatory pathways, makes it a promising candidate for further research in neuroprotection and anti-inflammatory applications .
Properties
IUPAC Name |
4-methyl-2-piperazin-1-yl-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O/c1-7-6-8(14)12-9(11-7)13-4-2-10-3-5-13/h6,10H,2-5H2,1H3,(H,11,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMAVWOFXKXDEEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)N2CCNCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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